![molecular formula C12H14BrN3 B12615256 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- is a heterocyclic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a bromine atom at the 5-position and a pyrrolidinylmethyl group at the 2-position. It is known for its significant biological activities and is widely used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-5-iodopyridine with a suitable base, followed by substitution at the N-1 position with a pyrrolidinylmethyl group . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents for these reactions include palladium catalysts and bases like triethylamine or sodium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the development of pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition results in the induction of apoptosis and the reduction of tumor cell migration and invasion.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: This compound shares a similar structure but lacks the pyrrolidinylmethyl group, which may affect its biological activity and specificity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar core structure but differ in the substitution pattern and functional groups, leading to variations in their chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C12H14BrN3 |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
5-bromo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
WUEGBPDZAVDURG-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)CC2=CC3=CC(=CN=C3N2)Br |
Kanonische SMILES |
C1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
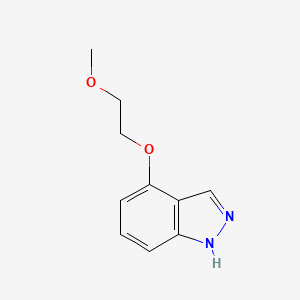

![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
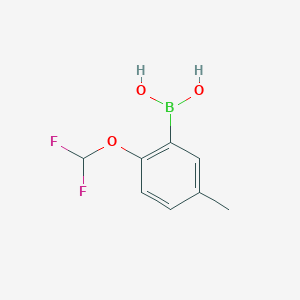
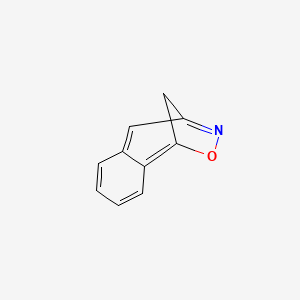

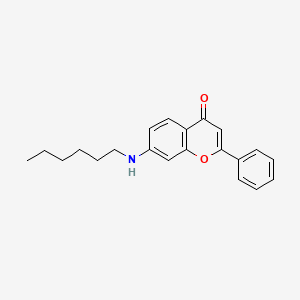
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
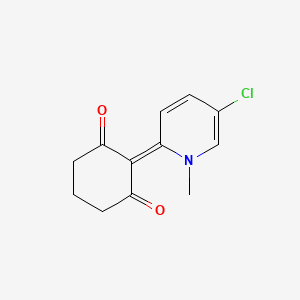
![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
